2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol is a complex organic compound with the molecular formula C17H18BrFO2 and a molecular weight of 353.226 g/mol . This compound is characterized by the presence of bromine, fluorine, and dimethylphenoxy groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol typically involves multiple steps, including the bromination and fluorination of precursor compounds. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. For instance, the bromination step may involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine or fluorine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Hydrogen gas, palladium catalyst
- Nucleophiles: Hydroxide ions, amine groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce dehalogenated compounds .
Scientific Research Applications
2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)ethanol
- 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)acetone
- 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)butanol
Uniqueness
The uniqueness of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol lies in its specific combination of bromine, fluorine, and dimethylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18BrFO2 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C17H18BrFO2/c1-10-7-13(19)8-11(2)16(10)21-15-6-5-12(9-14(15)18)17(3,4)20/h5-9,20H,1-4H3 |
InChI Key |
ZRMHBHUNNCRMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.